molecular formula C11H16O3 B13012622 Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13012622
M. Wt: 196.24 g/mol
InChI Key: JNSTWUYHQQEQCU-UHFFFAOYSA-N
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Description

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a five-membered ring, a six-membered ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxobicyclo[32One common method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 .

Industrial Production Methods

While specific industrial production methods for Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Depending on the nucleophile, products can include amides or esters.

Scientific Research Applications

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylate form, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. Its rigidity and functional group diversity make it a valuable scaffold in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H16O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-9H,2-6H2,1H3

InChI Key

JNSTWUYHQQEQCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC(C1)C2=O

Origin of Product

United States

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